molecular formula C14H19N3OS B12794693 Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester CAS No. 64048-03-9

Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester

Cat. No.: B12794693
CAS No.: 64048-03-9
M. Wt: 277.39 g/mol
InChI Key: CIFJNUWLLYWPCE-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester is a complex organic compound with a unique structure that includes a thiocyanate group, a hydroxy group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenol with thiocyanic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 25-30°C. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiocyanate group can be reduced to form a thiol.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperazine moiety can interact with receptors or ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiocyanic acid, 4-hydroxy-3,5-dimethylphenyl ester: Similar structure but with a different substitution pattern on the phenyl ring.

    Thiocyanic acid, 4-hydroxy-3-methylphenyl ester: Lacks the piperazine moiety, leading to different chemical and biological properties.

Uniqueness

Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester is unique due to the presence of both the thiocyanate and piperazine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

64048-03-9

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

[4-hydroxy-3-methyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl] thiocyanate

InChI

InChI=1S/C14H19N3OS/c1-11-7-13(19-10-15)8-12(14(11)18)9-17-5-3-16(2)4-6-17/h7-8,18H,3-6,9H2,1-2H3

InChI Key

CIFJNUWLLYWPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CN2CCN(CC2)C)SC#N

Origin of Product

United States

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